Cas no 209593-18-0 ((R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid)

(R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid
- 1,2,4-Piperazinetricarboxylicacid, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester, (2R)-
- 1-tert-butyl 4-(9-H-fluoren-9-ylmethyl) hydrogen (2R)-piperazine-1,2,4-tricarboxylate
- (2R)-1-(tert-Butoxycarbonyl)-4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazine-2-carboxylic acid
- 1-tert-Butyl 4-(9-H-fluoren-9-ylmethyl) hydrogen (2R)-piperazine-1,2,4-tricarboxyl
- (R)-4-((9H-fluorene-9-carbonyloxy)methyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Q-102949
- (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
- (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid
- (r)-4-(((9h-fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, AldrichCPR
- 209593-18-0
- (r)-4-fmoc-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- MFCD02179102
- 1-boc-4-fmoc-piperazine-2-(r)-carboxylic acid
- AS-38522
- SCHEMBL7054647
- (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
- A13008
- (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
- EN300-7420484
- (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylicacid
- DTXSID70427826
- AKOS015897767
- CS-0171786
- (r)-piperazine-1,2,4-tricarboxylic acid 1-tert-butyl ester 4-(9h-fluoren-9-ylmethyl) ester
- (R)-N1-Boc-N4-Fmoc-piperazine-2-carboxylic acid
-
- MDL: MFCD02179102
- Inchi: InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1
- InChI Key: ZVHNNCSUTNWKFC-OAQYLSRUSA-N
- SMILES: CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42
Computed Properties
- Exact Mass: 452.19484
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 96.4Ų
Experimental Properties
- Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 145-157.2 °C
- Boiling Point: 624.4°C at 760 mmHg
- Flash Point: 331.4°C
- Refractive Index: 1.597
- Solubility: Insuluble (2.6E-3 g/L) (25 ºC),
- PSA: 96.38
- LogP: 3.81720
(R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:2-8 °C
(R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB169372-100 mg |
(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, 98%; . |
209593-18-0 | 98% | 100 mg |
€362.60 | 2023-07-20 | |
AstaTech | 66817-0.25/G |
(R)-1-N-BOC-4-N-FMOC-2-PIPERAZINE CARBOXYLIC ACID |
209593-18-0 | 98% | 0.25g |
$104 | 2023-09-16 | |
Chemenu | CM169357-5g |
(R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid |
209593-18-0 | 97% | 5g |
$735 | 2021-08-05 | |
abcr | AB169372-1 g |
(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, 98%; . |
209593-18-0 | 98% | 1 g |
€1,281.60 | 2023-07-20 | |
Enamine | EN300-7420484-5.0g |
(2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid |
209593-18-0 | 95% | 5.0g |
$609.0 | 2024-05-24 | |
Enamine | EN300-7420484-1.0g |
(2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid |
209593-18-0 | 95% | 1.0g |
$298.0 | 2024-05-24 | |
Fluorochem | 034497-5g |
R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid |
209593-18-0 | 98% | 5g |
£2183.00 | 2022-03-01 | |
abcr | AB169372-100mg |
(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, 98%; . |
209593-18-0 | 98% | 100mg |
€362.60 | 2024-06-10 | |
A2B Chem LLC | AB19437-100mg |
(R)-1-N-Boc-4-n-fmoc-2-piperazine carboxylic acid |
209593-18-0 | 95% | 100mg |
$323.00 | 2024-04-20 | |
1PlusChem | 1P002KRX-250mg |
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(9H-fluoren-9-ylmethyl) ester, (2R)- |
209593-18-0 | 95% | 250mg |
$238.00 | 2023-12-19 |
(R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylicacid
Compound CAS No. 209593-18-0: (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic Acid
The compound with CAS number 209593-18-0, commonly referred to as (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is notable for its unique structural features, which include a piperazine ring system, a carboxylic acid group, and protective groups such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These protective groups are widely used in peptide synthesis and solid-phase synthesis to control reactivity and ensure precise chemical transformations.
Recent advancements in chemical synthesis have enabled researchers to explore the potential of (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid in various applications. For instance, studies have highlighted its role as a building block in the construction of complex bioactive molecules. The piperazine ring, a six-membered heterocyclic structure containing two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in drug design.
One of the most intriguing aspects of this compound is its stereochemistry. The (R) configuration at the chiral center suggests that this molecule may exhibit enantioselective properties, which are crucial in pharmacology. Enantiomers often display different biological activities, and the ability to control stereochemistry during synthesis is a key consideration in developing therapeutically relevant compounds.
Moreover, the presence of the Boc and Fmoc groups allows for precise control over the reactivity of the amine functionalities on the piperazine ring. These protective groups are strategically placed to prevent unwanted side reactions during synthesis while enabling selective deprotection when desired. This level of control is essential in multi-step synthesis workflows, particularly in the assembly of peptide-based drugs or complex cyclic structures.
Recent research has also focused on the application of (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid in medicinal chemistry. For example, studies have demonstrated its utility as a precursor for constructing bioisosteres or analogs with enhanced pharmacokinetic profiles. By modifying substituents on the piperazine ring or altering the carboxylic acid functionality, researchers can tailor the compound's properties to suit specific therapeutic needs.
In addition to its synthetic applications, this compound has been investigated for its potential as an intermediate in natural product synthesis. Piperazine derivatives are often found in natural products with bioactive properties, and (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid serves as a versatile starting material for constructing such molecules. Its modular structure facilitates diversification through substitution at various positions on the piperazine ring or modification of the carboxylic acid group.
The development of efficient synthetic routes for (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid has also been a focus of recent studies. Researchers have explored various methodologies, including asymmetric synthesis techniques, to achieve high yields and enantiomeric excess. These advancements not only enhance the scalability of production but also pave the way for large-scale applications in pharmaceutical research.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed potential binding modes with proteins or enzymes, suggesting its role as a lead compound in drug discovery efforts. Such computational approaches complement experimental studies by accelerating hit-to-lead optimization processes.
In conclusion, (R)-1-N-Boc-4-N-Fmoc-2-piperazinecarboxylic acid (CAS No. 209593-18-0) stands out as a versatile and valuable molecule in contemporary medicinal chemistry research. Its unique structural features, stereochemical properties, and compatibility with modern synthetic techniques make it an indispensable tool for constructing bioactive compounds with therapeutic potential. As research continues to uncover new applications and optimize synthetic strategies for this compound, its role in drug discovery is expected to grow significantly.
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